1-Penten-3-one, 1-(dimethylamino)-
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Overview
Description
1-Penten-3-one, 1-(dimethylamino)- is an organic compound with the molecular formula C7H13NO. It is a derivative of 1-penten-3-one, where a dimethylamino group is attached to the first carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Penten-3-one, 1-(dimethylamino)- can be synthesized through several methods. One common method involves the Mannich reaction, where a ketone, formaldehyde, and dimethylamine are reacted in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained below 0°C to prevent side reactions .
Industrial Production Methods
Industrial production of 1-Penten-3-one, 1-(dimethylamino)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products. The product is then purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Penten-3-one, 1-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols .
Scientific Research Applications
1-Penten-3-one, 1-(dimethylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its effects on cellular respiration and mitochondrial function.
Medicine: Research has explored its potential as an antiviral and antibacterial agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Penten-3-one, 1-(dimethylamino)- involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit mitochondrial respiration by interacting with receptor sites in the mitochondria. This interaction can lead to variations in respiration-inhibiting properties depending on the substituents present on the molecule .
Comparison with Similar Compounds
Similar Compounds
1-Penten-3-one: The parent compound without the dimethylamino group.
1-(Dimethylamino)-4-methyl-3-pentanone: A similar compound with a different alkyl substitution.
Uniqueness
1-Penten-3-one, 1-(dimethylamino)- is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group enhances its reactivity and allows for specific interactions with biological targets, making it valuable in various research applications .
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
(E)-1-(dimethylamino)pent-1-en-3-one |
InChI |
InChI=1S/C7H13NO/c1-4-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3/b6-5+ |
InChI Key |
HPBKASIYSDDWNK-AATRIKPKSA-N |
Isomeric SMILES |
CCC(=O)/C=C/N(C)C |
Canonical SMILES |
CCC(=O)C=CN(C)C |
Origin of Product |
United States |
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